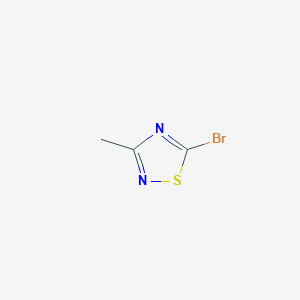
4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which may offer insights into the chemistry of similar structures. For instance, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates involves the preparation of biologically active compounds based on a triazole scaffold, which indicates a general interest in amino-substituted heterocycles for biological activity . Similarly, the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile demonstrates the utility of brominated and amino-substituted heterocycles as versatile intermediates for further chemical modifications .
Synthesis Analysis
The papers describe various synthetic routes for related compounds. The first paper outlines a ruthenium-catalyzed cycloaddition process to create triazole amino acids, which are then used to synthesize dipeptides and HSP90 inhibitors . The second paper presents a novel synthesis of a pyrazole derivative, which involves a selective Sandmeyer reaction, indicating the potential for halogenation reactions in the synthesis of such compounds . These methods could potentially be adapted for the synthesis of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide, although the specific details would depend on the reactivity of the thiophene ring.
Molecular Structure Analysis
While the molecular structure of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide is not analyzed in the papers, the third paper does provide an X-ray structure analysis of a related compound, cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone . This suggests that X-ray crystallography could be a valuable tool for determining the molecular structure of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide, as well as for understanding the stereochemistry and conformational aspects of similar compounds.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide. However, the synthesis of related compounds involves reactions that could be relevant, such as the cycloaddition for triazole formation and the Sandmeyer reaction for introducing bromine into a heterocyclic ring . These reactions highlight the importance of regiocontrol and selectivity in the synthesis of amino- and bromo-substituted heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide are not discussed in the provided papers. Nonetheless, the papers do mention properties of similar compounds, such as the biochemistry of threo-3-(p-chlorophenyl)-4-amino-valeric acid , which could provide a starting point for hypothesizing about the properties of the compound . The presence of amino and bromo substituents would likely influence the compound's solubility, acidity, and potential for forming salts and hydrogen bonds.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide can be utilized in the synthesis of various heterocyclic compounds. For instance, it has been involved in the preparation of thienopyranones and thienopyridinones, achieved through condensation reactions and subsequent cyclization (Ames & Ribeiro, 1975).
Development of Spasmolytic Agents
The compound plays a role in the development of spasmolytic agents. Novel thiophene-based derivatives synthesized from 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide have shown promising spasmolytic effects. These effects were evaluated using various experimental methods, including density functional theory (DFT) calculations (Rasool et al., 2020).
Exploration in Poly(ADP-ribose)polymerase (PARP) Inhibition
Research involving this compound extends to the field of cancer treatment, specifically as potential inhibitors of poly(ADP-ribose)polymerase (PARP). PARP inhibitors are significant in cancer therapy as they enhance the effects of radiotherapy and chemotherapy by inhibiting DNA repair mechanisms. Synthesized aminothiophenecarboxamide salts from 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide have shown potential in this area (Shinkwin, Whish, & Threadgill, 1999).
Environmental-Friendly Synthesis Techniques
The compound is also significant in developing environmental-friendly synthesis techniques. For instance, 2-Thiophenecarboxylic acid, a related compound, has been synthesized using methods that emphasize environmental sustainability, with 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide possibly playing a role in similar syntheses (Guo Hai, 2007).
Antibacterial and Antifungal Applications
Further, there is exploration into the antibacterial and antifungal potential of compounds derived from 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide. These synthesized compounds have shown varying degrees of effectiveness in combating bacterial and fungal infections (Sharma et al., 2022).
Anticancer Activity
Additionally, derivatives of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide have been investigated for their anticancer activities. Specific Schiff base compounds synthesized using this thiophene derivative have shown potential efficacy against various cancer cell lines, indicating its role in the development of new anticancer agents (S. M et al., 2022).
Safety And Hazards
Safety precautions for handling “4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide” include keeping the container tightly closed, protecting it from moisture, and handling it under inert gas . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source .
Propriétés
IUPAC Name |
4-amino-5-bromothiophene-2-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S.BrH/c6-4-2(7)1-3(10-4)5(8)9;/h1H,7H2,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWMQVBTDAZMTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1N)Br)C(=O)O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30527619 |
Source


|
| Record name | 4-Amino-5-bromothiophene-2-carboxylic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30527619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide | |
CAS RN |
89499-35-4 |
Source


|
| Record name | 4-Amino-5-bromothiophene-2-carboxylic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30527619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)



